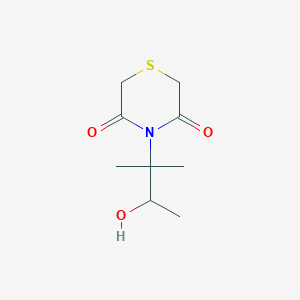
4-(3-Hydroxy-2-methylbutan-2-yl)thiomorpholine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxy-2-methylbutan-2-yl)thiomorpholine-3,5-dione: thiazole , belongs to the class of heterocyclic organic compounds. Its five-membered ring contains three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule .
Métodos De Preparación
Synthetic Routes::
- Thiazole can be synthesized through various methods, including cyclization reactions involving α-haloketones and thioamides.
- One common approach is the reaction of α-haloketones (such as 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone) with thiourea or substituted thioamides.
- These synthetic routes yield diverse thiazole derivatives.
- Industrial production methods for thiazole derivatives may involve large-scale synthesis using optimized conditions.
- Specific industrial processes would depend on the desired derivative and application.
Análisis De Reacciones Químicas
Thiazoles undergo various reactions:
- Common reagents include halogens, acids, and bases.
Electrophilic substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.
Nucleophilic substitution: The C-2 atom is susceptible to nucleophilic substitution.
Major products:
- Thiazoles can be functionalized at different positions, leading to a variety of derivatives with distinct properties.
Aplicaciones Científicas De Investigación
Thiazoles find applications in:
Medicine: Sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Tiazofurin (an antineoplastic drug) contain thiazole rings.
Chemistry: Thiazoles serve as building blocks for other compounds.
Industry: They are used in dyes, fungicides, and chemical accelerators.
Mecanismo De Acción
- Thiazoles’ effects depend on the specific derivative.
- Molecular targets and pathways vary, but further research is needed to elucidate precise mechanisms.
Comparación Con Compuestos Similares
- Thiazoles are unique due to their sulfur-nitrogen-carbon composition.
- Similar compounds include imidazoles, oxazoles, and isothiazoles.
Propiedades
Fórmula molecular |
C9H15NO3S |
|---|---|
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
4-(3-hydroxy-2-methylbutan-2-yl)thiomorpholine-3,5-dione |
InChI |
InChI=1S/C9H15NO3S/c1-6(11)9(2,3)10-7(12)4-14-5-8(10)13/h6,11H,4-5H2,1-3H3 |
Clave InChI |
YOBQRUMSJMYPBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)N1C(=O)CSCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl (1R,5R)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12859501.png)
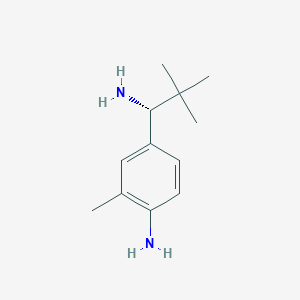
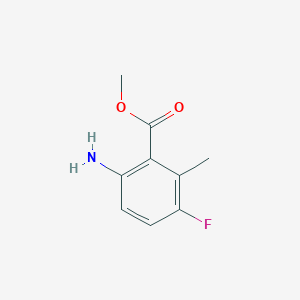
![Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12859526.png)


![5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/structure/B12859544.png)
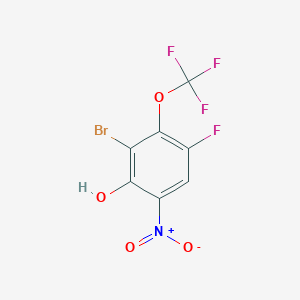
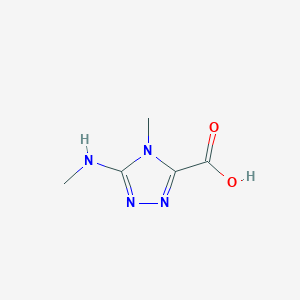
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12859551.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide](/img/structure/B12859556.png)

